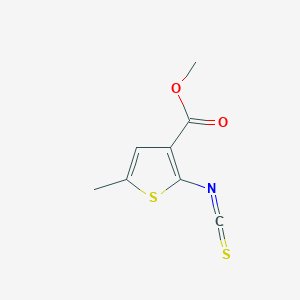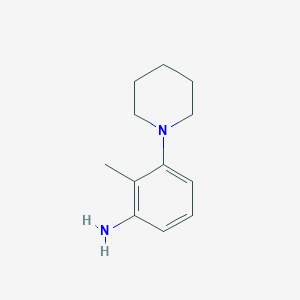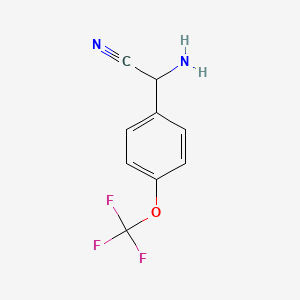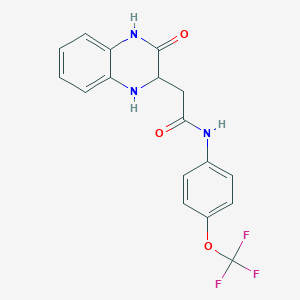![molecular formula C16H10F3NOS B2968461 4-(4-Hydroxyphenyl)-2-[4-(trifluoromethyl)phenyl]-thiazole CAS No. 1421263-30-0](/img/structure/B2968461.png)
4-(4-Hydroxyphenyl)-2-[4-(trifluoromethyl)phenyl]-thiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-(4-Hydroxyphenyl)-2-[4-(trifluoromethyl)phenyl]-thiazole” is a thiazole derivative. Thiazoles are a class of organic compounds that contain a five-membered aromatic ring of four carbon atoms and one nitrogen atom. The trifluoromethyl group is a common functional group in organic chemistry with the formula -CF3. The hydroxyphenyl group (-OH) is a functional group consisting of a phenyl group attached to a hydroxyl group .
Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by the functional groups present. The hydroxyl group might undergo reactions typical of alcohols, such as esterification. The trifluoromethyl group is generally quite stable but can participate in certain reactions under specific conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the hydroxyl group might increase its polarity and potentially its solubility in water .科学的研究の応用
Fluorescence Properties Enhancement
Research on 4-hydroxythiazoles has highlighted their significant fluorescence properties, which are enhanced under neutral and alkaline conditions in various organic solvents. The introduction of a 2′-hydroxy group and electron-withdrawing substituents like the 4-trifluoromethylphenyl group substantially increases fluorescence quantum yields. This enhancement is attributed to the formation of an intramolecular hydrogen bond and the charge-transfer (CT) character of the absorption and emission bands, facilitating potential applications in fluorescent probes and optical materials (Kammel et al., 2016).
Aggregation-Induced Emission Enhancement
Compounds related to 4-hydroxyphenyl-thiazole structures have demonstrated aggregation-induced emission enhancement (AIEE) properties. This phenomenon occurs due to restricted intramolecular motion and easier intramolecular proton transfer in the solid state, making these compounds suitable for applications in organic light-emitting diodes (OLEDs) and fluorescent sensors (Qian et al., 2007).
Electroluminescence and Amplified Spontaneous Emission
Thiazole-based compounds have been used in the design of star-shaped single-polymer systems with simultaneous red, green, and blue (RGB) emission, achieving saturated white electroluminescence. Such materials offer promising applications in full-color displays and lighting due to their excellent thermal, photophysical, and electrochemical properties (Liu et al., 2016).
Sensing pH and Metal Cations
Thiazole derivatives have been applied as fluorescent probes for sensing pH changes and metal cations with high sensitivity and selectivity. The presence of fluorophenol moieties in these compounds enhances their ability to detect specific ions like magnesium and zinc, offering valuable tools for environmental monitoring and biological studies (Tanaka et al., 2001).
Antimicrobial and Antifungal Activities
Synthesized thiazole compounds containing the 4-hydroxyphenyl and 4-trifluoromethylphenyl groups have shown significant antimicrobial and antifungal activities. These activities open avenues for the development of new antimicrobial agents, contributing to the battle against resistant strains of microorganisms (Li-ga, 2015).
作用機序
Mode of Action
It is likely that the compound interacts with its targets through a process known as trifluoromethylation . This process involves the addition of a trifluoromethyl group to a molecule, which can significantly alter the molecule’s properties and interactions .
Biochemical Pathways
The process of trifluoromethylation, which the compound is likely involved in, can affect a wide range of biochemical pathways . The addition of a trifluoromethyl group can alter the properties of a molecule, potentially affecting its interactions and role within various biochemical pathways .
将来の方向性
特性
IUPAC Name |
4-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F3NOS/c17-16(18,19)12-5-1-11(2-6-12)15-20-14(9-22-15)10-3-7-13(21)8-4-10/h1-9,21H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUOYHEITKBXVME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=CS2)C3=CC=C(C=C3)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F3NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 2-(allylthio)-5-(4-fluorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2968379.png)

![2-{(E)-[(3-chloro-4-methylphenyl)imino]methyl}-6-ethoxyphenol](/img/structure/B2968383.png)




![3-(7-(Difluoromethyl)-5-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid](/img/structure/B2968392.png)
![2-adamantanyl-N-[1-(2-methylpropyl)-2-morpholin-4-yl-2-oxoethyl]acetamide](/img/structure/B2968394.png)
![4-[4-(Bromomethyl)phenoxy]-1,2-dichlorobenzene](/img/structure/B2968396.png)
![2-[[3-(3-chlorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B2968399.png)
![Methyl 3-[[10-[(2-methoxycarbonyl-5-phenylthiophen-3-yl)amino]-10-oxodecanoyl]amino]-5-phenylthiophene-2-carboxylate](/img/structure/B2968400.png)

